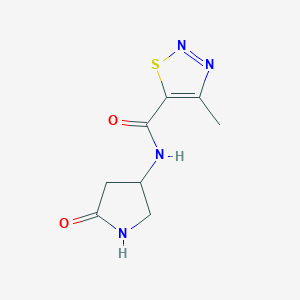

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(5-oxopyrrolidin-3-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-4-7(15-12-11-4)8(14)10-5-2-6(13)9-3-5/h5H,2-3H2,1H3,(H,9,13)(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAFAVEEQBIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst. The reaction is followed by hydrolysis to yield the desired product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

Medicine: Explored for its anti-cancer activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. As a proteasome inhibitor, it binds to the proteasome complex, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole and Pyrrolidinone Moieties

The compound’s key structural features are its 1,2,3-thiadiazole ring and pyrrolidinone group. Comparisons with similar compounds highlight how substituent modifications influence physicochemical properties and applications:

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamide Derivatives

Key Observations:

- Pyrrolidinone vs. Thiazole/Thiadiazole Substitutions: Replacing the pyrrolidinone with a thiazole (e.g., Methiadinil) shifts applications from pharmaceuticals to agrochemicals, likely due to altered target specificity .

- Methyl vs. Cyclobutyl Substituents : Cyclobutyl groups (e.g., in ’s N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl) derivative) introduce steric hindrance, which could affect binding affinity in enzyme-targeted therapies .

Critical Analysis :

- The pyrrolidinone moiety in the target compound may require specialized protection-deprotection strategies during synthesis, unlike simpler amides (e.g., Methiadinil) .

- Substituents on the thiadiazole ring (e.g., methyl, isopropyl) influence reaction yields and purity, as noted in ’s optimization studies .

Biological Activity

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone under specific conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for optimal yield and purity.

The primary mechanism of action for 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is its role as a proteasome inhibitor . By binding to the proteasome complex, it inhibits its activity, leading to the accumulation of ubiquitinated proteins which can induce apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives similar to 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide exhibit significant cytotoxic effects against various human cancer cell lines. For example, compounds in the thiadiazole family have shown IC50 values as low as 4.27 µg/mL against skin cancer cells (SK-MEL-2) .

- Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences cytotoxic activity. Modifications can enhance efficacy while reducing toxicity .

Antimicrobial Activity

Research has indicated that thiadiazole derivatives possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) effective against resistant strains of Mtb, making them promising candidates for further development in tuberculosis treatment .

Case Studies

| Study | Compound Tested | Cell Line/Pathogen | IC50/MIC | Findings |

|---|---|---|---|---|

| Alam et al. (2011) | Various thiadiazoles | A549 (lung cancer) | 4.27 µg/mL | Significant growth inhibition observed. |

| Upare et al. (2019) | Thiadiazole derivatives | Mtb H37Rv | 0.25 µg/mL | Effective against monoresistant strains. |

| Rahman & Mohamed (2021) | Novel thiadiazoles | MCF-7 (breast cancer) | Not specified | High antitumor activity reported. |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to verify the thiadiazole ring (δ 160–170 ppm for C=S) and pyrrolidone carbonyl (δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related thiadiazole derivatives .

How should researchers address contradictory spectral data suggesting tautomeric forms of the pyrrolidone moiety?

Q. Advanced

- Variable-temperature NMR : Monitor chemical shifts across a temperature range (−50°C to 80°C) to detect equilibrium between keto and enol tautomers .

- Deuterium exchange experiments : Track exchangeable protons to identify tautomerization-active sites .

- DFT calculations : Predict the most stable tautomer using Gaussian or ORCA software, comparing computed vs. experimental IR/Raman spectra .

What in vitro biological screening strategies are appropriate for evaluating this compound’s activity?

Q. Basic

- Enzyme inhibition assays : Target kinases or proteases due to the thiadiazole’s electron-deficient core .

- Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess therapeutic potential .

How can structure-activity relationship (SAR) studies be designed to probe the role of the pyrrolidone substituent?

Q. Advanced

- Analog synthesis : Replace the 5-oxopyrrolidin-3-yl group with substituted piperidines or azetidines to assess steric/electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR), correlating binding scores with experimental IC₅₀ values .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

What are common byproducts observed during synthesis, and how can they be mitigated?

Q. Basic

- Hydrolysis products : Thiadiazole ring opening under acidic/basic conditions. Mitigate by maintaining pH 6–7 during reactions .

- Incomplete coupling : Unreacted carboxylic acid intermediates. Use excess coupling agents (1.5 eq) and monitor via TLC .

- Oxidation byproducts : Thiadiazole sulfoxide formation. Perform reactions under inert gas (N₂/Ar) .

What computational methods are effective for predicting metabolic stability of this compound?

Q. Advanced

- ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, bioavailability, and half-life .

- Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0, focusing on sulfoxidation or glucuronidation .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with serum albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.